n-(3-Bromo-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is a chemical compound with a complex structure that includes a brominated fluorenone moiety and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide typically involves the bromination of 9H-fluoren-2-one followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated fluorenone with trifluoroacetic anhydride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the fluorenone moiety can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Oxidation Reactions: Products include more oxidized forms of the original compound, potentially with additional functional groups.
Scientific Research Applications
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated fluorenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-9-oxo-9H-fluoren-2-yl)glycinate
- N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoro-N-hydroxyethanimidamide
Uniqueness
N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both the brominated fluorenone and trifluoroacetamide groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
3906-70-5 |
---|---|
Molecular Formula |
C15H7BrF3NO2 |
Molecular Weight |
370.12 g/mol |
IUPAC Name |
N-(3-bromo-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H7BrF3NO2/c16-11-5-9-7-3-1-2-4-8(7)13(21)10(9)6-12(11)20-14(22)15(17,18)19/h1-6H,(H,20,22) |
InChI Key |
HKNWFMVMIHMXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.